molecular formula C16H17NO2S B5719033 2-[(4-methoxybenzyl)thio]-N-phenylacetamide

2-[(4-methoxybenzyl)thio]-N-phenylacetamide

Cat. No. B5719033
M. Wt: 287.4 g/mol
InChI Key: ZVCLUXWTSCXFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzyl)thio]-N-phenylacetamide, also known as MBTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)thio]-N-phenylacetamide is not fully understood. However, studies have suggested that 2-[(4-methoxybenzyl)thio]-N-phenylacetamide may exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells through the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methoxybenzyl)thio]-N-phenylacetamide has low toxicity and does not cause significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[(4-methoxybenzyl)thio]-N-phenylacetamide.

Advantages and Limitations for Lab Experiments

2-[(4-methoxybenzyl)thio]-N-phenylacetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, one limitation of 2-[(4-methoxybenzyl)thio]-N-phenylacetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-methoxybenzyl)thio]-N-phenylacetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-[(4-methoxybenzyl)thio]-N-phenylacetamide.

Synthesis Methods

2-[(4-methoxybenzyl)thio]-N-phenylacetamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with thiourea, followed by a reaction with phenylacetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methoxybenzyl)thio]-N-phenylacetamide in its pure form.

Scientific Research Applications

2-[(4-methoxybenzyl)thio]-N-phenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[(4-methoxybenzyl)thio]-N-phenylacetamide has been shown to have antimicrobial and anticancer properties. In agriculture, 2-[(4-methoxybenzyl)thio]-N-phenylacetamide has been studied for its potential use as a pesticide. In material science, 2-[(4-methoxybenzyl)thio]-N-phenylacetamide has been investigated for its potential use in the synthesis of new materials.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-9-7-13(8-10-15)11-20-12-16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLUXWTSCXFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-phenylacetamide

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